4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile
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Overview
Description
4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile is an organic compound that features a benzonitrile group substituted with an octyloxyphenyl group through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Octyloxyphenyl Intermediate: This step involves the alkylation of phenol with octyl bromide in the presence of a base such as potassium carbonate to form octyloxybenzene.
Stilbene Formation: The octyloxybenzene is then subjected to a Heck reaction with 4-bromobenzonitrile in the presence of a palladium catalyst and a base like triethylamine to form the desired stilbene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic aromatic substitution reactions can occur at the benzonitrile group, especially in the presence of strong nucleophiles and under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile depends on its application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. The molecular targets and pathways involved include interactions with electron and hole transport layers in devices like OLEDs and OPVs.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile
- 4-{2-[4-(Decyloxy)phenyl]ethenyl}benzonitrile
- 4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile
Uniqueness
4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile is unique due to its specific alkyl chain length, which can influence its solubility, melting point, and electronic properties. This makes it particularly suitable for certain applications in organic electronics where these properties are critical.
Properties
CAS No. |
62736-50-9 |
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Molecular Formula |
C23H27NO |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
4-[2-(4-octoxyphenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C23H27NO/c1-2-3-4-5-6-7-18-25-23-16-14-21(15-17-23)9-8-20-10-12-22(19-24)13-11-20/h8-17H,2-7,18H2,1H3 |
InChI Key |
STWWAGMKLPHOJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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